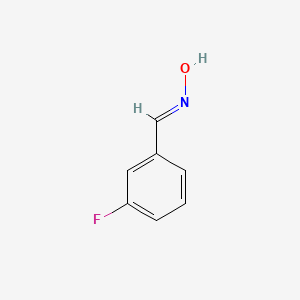

3-Fluorobenzaldoxime

Beschreibung

3-Fluorobenzaldoxime (C₇H₆FNO) is a fluorinated aromatic oxime derivative characterized by a fluorine substituent at the meta position of the benzaldoxime scaffold. Its molecular structure combines the electron-withdrawing effects of fluorine with the nucleophilic reactivity of the oxime group (–CH=N–OH), making it a compound of interest in medicinal chemistry and enzymology. Key physicochemical properties include a pKa₁ of 7.11 and logP of 1.84, indicating moderate acidity and hydrophilicity compared to non-fluorinated analogs . Commercially, it is available in gram-to-kilogram quantities (e.g., 5g for €152; 100g for €1,074), reflecting its utility in research and industrial applications .

Structure

3D Structure

Eigenschaften

IUPAC Name |

(NE)-N-[(3-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFMHBULJWGCKI-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-02-6 | |

| Record name | 3-Fluorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Positional Effects : The meta-fluorine in 3-fluorobenzaldoxime confers a higher pKa₁ (7.11) than para-fluoro (6.80) or ortho-fluoro (6.82) isomers, suggesting enhanced oxime protonation under physiological conditions .

- Halogen Influence : Fluorine’s lower steric bulk and electronegativity result in a lower logP (1.84) compared to chloro- (2.30) and bromo- (2.46) analogs, enhancing aqueous solubility .

- Reactivation Efficacy : While 3-fluorobenzaldoxime shows comparable initial reactivation (4% at 10 min) to 3-bromo and 3-chloro analogs, its sustained activity (2% at 60 min) outperforms 3-bromo (0%) and matches 3-chloro (1%) variants, likely due to reduced steric hindrance .

Pharmacokinetic and Functional Differences

- Hydrophilicity : The lower logP of 3-fluorobenzaldoxime vs. chloro/bromo analogs may improve blood-brain barrier penetration, a critical factor for central nervous system-targeted reactivators .

- Synthetic Accessibility : Fluorinated derivatives like 3-fluorobenzaldoxime are often synthesized from 3-fluorobenzaldehyde (a precursor listed in commercial catalogs, e.g., Biopharmacule Speciality Chemicals), enabling scalable production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.